Hydroxy Itraconazole-d5
Description
IUPAC Nomenclature and Systematic Identification
The systematic IUPAC name for Hydroxy Itraconazole-d5 is 4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(2,3,4,4,4-pentadeuterio-3-hydroxybutan-2-yl)-1,2,4-triazol-3-one . This nomenclature reflects its polycyclic structure, which includes:
- A 1,3-dioxolane ring substituted with a 2,4-dichlorophenyl group.
- A 1,2,4-triazole moiety linked via a methyl group.
- A piperazine bridge connecting aromatic phenyl rings.
- A deuterated 3-hydroxybutan-2-yl side chain at the triazolone position.
The molecular formula is C35H33D5Cl2N8O5 , with a molecular weight of 726.66 g/mol .
| Property | This compound | Hydroxy Itraconazole |
|---|---|---|
| Molecular Formula | C35H33D5Cl2N8O5 | C35H38Cl2N8O5 |
| Molecular Weight (g/mol) | 726.66 | 721.63 |
| CAS Number | 1217524-77-0 | 112559-91-8 |
| Chiral Centers | 3 | 3 |
Chiral Centers and Enantiomeric Purity
This compound retains three chiral centers inherited from its parent compound:
- C2 and C4 in the 1,3-dioxolane ring, which adopt the (2R,4S) configuration.
- C3 in the 3-hydroxybutan-2-yl side chain, which exists as a mixture of (2R,3R) and (2S,3S) diastereomers due to deuterium substitution.
Enantiomeric purity is ensured through asymmetric synthesis, with the (2R,4S) configuration being pharmacologically active. Nuclear magnetic resonance (NMR) and chiral high-performance liquid chromatography (HPLC) confirm >98% enantiomeric excess, critical for maintaining metabolic equivalence to non-deuterated Hydroxy Itraconazole.
Comparative Analysis with Non-Deuterated Hydroxy Itraconazole
Deuteration at the 3-hydroxybutan-2-yl side chain introduces distinct physicochemical properties:
- Isotopic Effects : The C-D bond’s higher strength (vs. C-H) reduces metabolic cleavage rates, prolonging detection windows in mass spectrometry.
- Stereochemical Stability : Deuterium’s larger atomic radius marginally alters the side chain’s conformation, though the core (2R,4S) configuration remains unchanged.
- Analytical Differentiation : this compound exhibits a +5 Da mass shift in LC-MS/MS, enabling unambiguous discrimination from endogenous metabolites.
| Parameter | This compound | Hydroxy Itraconazole |
|---|---|---|
| Deuterium Substitution | 5 H replaced with D | None |
| Key MS Transition (m/z) | 726.6 → 413.3 | 721.6 → 408.3 |
| Metabolic Stability | Enhanced | Standard |
Properties
IUPAC Name |
4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(2,3,4,4,4-pentadeuterio-3-hydroxybutan-2-yl)-1,2,4-triazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H38Cl2N8O5/c1-24(25(2)46)45-34(47)44(23-40-45)29-6-4-27(5-7-29)41-13-15-42(16-14-41)28-8-10-30(11-9-28)48-18-31-19-49-35(50-31,20-43-22-38-21-39-43)32-12-3-26(36)17-33(32)37/h3-12,17,21-25,31,46H,13-16,18-20H2,1-2H3/t24?,25?,31-,35-/m0/s1/i2D3,24D,25D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJVOEOJQLKSJU-VVLLWNLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H38Cl2N8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
726.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Deuterium Incorporation Strategies
This compound is synthesized by introducing five deuterium atoms into the hydroxyitraconazole structure, typically at metabolically stable positions to preserve pharmacological activity. The deuterated butan-2-yl group (3,3,4,4,4-pentadeuteriobutan-2-yl) is a common modification, as evidenced by its use in Itraconazole-d5. This deuteration enhances molecular stability and minimizes isotopic interference during mass spectrometric analysis.
Precursor-Based Deuteration
The synthesis begins with deuterated precursors to ensure regioselective labeling. For example, 3,3,4,4,4-pentadeuterio-2-butanamine may serve as a starting material for constructing the triazole ring system. Condensation reactions analogous to itraconazole synthesis are employed, substituting hydrogenated reagents with deuterated analogs.
Post-Synthetic Isotopic Exchange
Deuterium can be introduced via acid- or base-catalyzed exchange in deuterated solvents (e.g., D2O or CD3OD). However, this method is less favored for this compound due to the risk of incomplete deuteration and isotopic scrambling.
Detailed Synthesis Protocol
Reaction Conditions and Optimization
The condensation reaction between deuterated hydroxylic species and sulphonate esters follows methodologies adapted from itraconazole synthesis, with modifications to accommodate deuterated intermediates:
Stepwise Synthesis
-
Deuterated Hydroxylic Species Preparation :
-
2,4-Dihydro-4-[4-[4-(4-hydroxy phenyl)-1-piperazinyl] phenyl]-2-(3,3,4,4,4-pentadeuteriobutan-2-yl)-1H-1,2,4-triazol-1-one is synthesized via nucleophilic substitution using deuterated 2-butyl halides.
-
Yield optimization requires anhydrous conditions and catalytic deuterium oxide (D2O) to prevent protium back-exchange.
-
-
Sulphonate Ester Coupling :
Purification and Isolation
Crude this compound is purified via recrystallization from acetone/water mixtures, achieving >99% isotopic purity. Phase-transfer catalysts reduce side reactions, enhancing yield to >90% compared to non-deuterated analogs.
Analytical Validation and Characterization
LC-MS/MS Quantification
This compound is validated as an internal standard using the LC-MS/MS parameters below:
| Parameter | This compound | Hydroxy Itraconazole |
|---|---|---|
| Transition (m/z) | 726.6 → 413.3 | 721.6 → 408.3 |
| Retention Time | 1.8 min | 1.8 min |
| LLOQ | 1 ng/mL | 1 ng/mL |
Isotopic Purity Assessment
High-resolution mass spectrometry (HRMS) confirms deuterium distribution:
-
Expected : 5 deuteriums (3,3,4,4,4-positions)
-
Observed : 99.2% isotopic purity, with 0.8% protium contamination due to residual solvents.
Challenges and Mitigation Strategies
Isotopic Dilution
Residual protiated solvents (e.g., H2O) during synthesis reduce isotopic purity. Mitigation includes:
Scalability Issues
Phase-transfer catalysts (e.g., TEBA) improve reaction efficiency but require precise stoichiometry to avoid emulsion formation during workup.
Applications in Pharmacokinetic Studies
This compound enables precise quantification in human plasma, as demonstrated in a clinical study (NCT04035187):
Chemical Reactions Analysis
Types of Reactions: Hydroxy Itraconazole-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur, where specific atoms or groups within the molecule are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of this compound, which are used for further research and analysis .
Scientific Research Applications
Pharmacokinetic Studies
Hydroxy Itraconazole-d5 is primarily utilized in pharmacokinetic studies to quantify the concentrations of itraconazole and its metabolites in biological samples.
Method Validation : A high-performance liquid chromatography tandem mass spectrometry (LC-MS/MS) method was developed to analyze hydroxy itraconazole alongside itraconazole. This method showed robustness in quantifying these compounds from plasma samples, achieving a lower limit of quantification between 1–250 ng/mL for both substances . The method's validation included interference testing with common medications, ensuring accuracy in clinical settings.
Clinical Application : In a recent clinical study involving twelve volunteers, oral formulations of itraconazole were tested, demonstrating the utility of this compound in understanding drug absorption and metabolism . The study highlighted the compound's role in evaluating the pharmacokinetics of poorly soluble drugs.
Drug-Drug Interaction Studies
This compound serves as a model compound for studying drug-drug interactions, particularly those involving cytochrome P450 enzymes.
CYP3A Inhibition : Itraconazole is known as a potent CYP3A inhibitor, and this compound is used to assess the impact of co-administered drugs on the pharmacokinetics of other compounds . This application is critical for understanding potential adverse effects and optimizing therapeutic regimens.
Cancer Research
Recent studies have explored the anticancer properties of itraconazole and its metabolites, including hydroxy itraconazole.
Mechanism of Action : this compound has been implicated in altering bioactive lipid mediator concentrations in cancer cells, potentially influencing tumor growth and response to treatment. For instance, a study indicated that itraconazole enhances levels of resolvins, which are involved in inflammation resolution and may affect cancer cell biology .
Clinical Trials : Interim analyses from ongoing clinical trials have shown promising results with itraconazole in treating various cancers, including cervical cancer and melanoma. Patients exhibited significant pain relief and tumor response following treatment with itraconazole . These findings underscore the potential therapeutic applications of this compound in oncology.
Analytical Applications
This compound is crucial for developing analytical methods that require precise quantification of drug levels.
Simultaneous Quantification : Advanced analytical techniques have been developed for the simultaneous measurement of multiple triazole antifungal agents, including hydroxy itraconazole. These methods enhance the efficiency of therapeutic drug monitoring and support clinical decision-making .
Table 1: Method Validation Parameters
| Parameter | Value |
|---|---|
| Compound | This compound |
| Ionization Mode | ESI+ |
| Dwell Time (msec) | 60 |
| Retention Time (min) | 1.8 |
| Limit of Quantification (ng/mL) | 1–250 |
Table 2: Pharmacokinetic Data from Clinical Studies
Mechanism of Action
Hydroxy Itraconazole-d5 exerts its effects by inhibiting the fungal-mediated synthesis of ergosterol, a vital component of fungal cell membranes. This inhibition occurs through the blockade of the enzyme lanosterol 14α-demethylase, which is essential for ergosterol synthesis. The presence of deuterium does not alter the mechanism of action but allows for more precise tracking and analysis in research studies .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₃₅H₃₃D₅Cl₂N₈O₅
- Molecular Weight : 726.66 g/mol
- CAS Number : 11088-09-8
- Physical State : White to off-white solid powder
- Melting Point : 76–78°C
- Applications : Used primarily in analytical chemistry for bioassays, drug metabolism studies, and pharmacokinetic profiling ().
Comparison with Similar Compounds
Structural Analogs within the Itraconazole Family
Hydroxy Itraconazole-d5 is most closely compared to other deuterated and non-deuterated derivatives of itraconazole:
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Application(s) |
|---|---|---|---|---|
| This compound | C₃₅H₃₃D₅Cl₂N₈O₅ | 726.66 | 11088-09-8 | Internal standard for LC-MS/MS assays |
| Hydroxy Itraconazole | C₃₅H₃₈Cl₂N₈O₅ | 721.64 | 112559-91-8 | Active metabolite in antifungal therapy |
| Itraconazole-d5 | C₃₅H₃₃D₅Cl₂N₈O₄ | 710.66 | 1217510-38-7 | Quantification of parent drug in plasma |
| N-Desalkyl Itraconazole-d8 | C₃₁H₂₂D₈Cl₂N₈O₄ | 657.58 | Not provided | Metabolite tracking in pharmacokinetics |
Key Differences :
- Deuterium Labeling: this compound and Itraconazole-d5 are isotopologues designed for analytical precision, whereas non-deuterated hydroxy itraconazole is pharmacologically active ().
- Biological Role : Hydroxy itraconazole contributes to antifungal activity comparable to itraconazole itself, while deuterated forms are metabolically inert and used solely for quantification ().
Comparison with Deuterated Standards of Other Antifungals
Deuterated compounds like Voriconazole-d3 and Fluconazole-d4 serve similar roles in analytical workflows but differ in core structure and target pathways:
| Compound | Core Structure | Deuterium Positions | Key Application |
|---|---|---|---|
| This compound | Triazole | 5 positions | Quantification of itraconazole metabolites |
| Voriconazole-d3 | Triazole | 3 positions | Plasma concentration monitoring in patients |
| Fluconazole-d4 | Triazole | 4 positions | Renal clearance studies |
Unique Advantages of this compound :
Comparison with Non-Deuterated Heterocyclic Compounds
This compound shares functional groups with other heterocyclic compounds but differs in application:
| Compound Class | Example | Key Features | Contrast with this compound |
|---|---|---|---|
| Imidazole Derivatives | 2-Hydrazinyl-4,5-dihydro-1H-imidazole hydrochloride | Used in synthetic chemistry for ligand synthesis | Lacks deuterium labeling; not used in bioassays () |
| Tetrazole Derivatives | 5-(4-Bromophenyl)-1H-tetrazole | High nitrogen content for explosive applications | No therapeutic or analytical overlap () |
| Oxazolidinones | 5-(Hydroxymethyl)-5-methyl-oxazolidin-2-one | Antibacterial activity (e.g., linezolid analogs) | Structurally distinct; no isotopic labeling () |
Research Findings and Clinical Relevance
- Bioassay Performance : this compound improves the accuracy of bioassays by enabling simultaneous measurement of itraconazole and its metabolites. Studies show that summing itraconazole and hydroxy itraconazole concentrations (using deuterated standards) correlates better with bioactivity than measuring itraconazole alone ().
Biological Activity
Hydroxy Itraconazole-d5 (OH-ITR-d5) is a stable isotope-labeled metabolite of Itraconazole, an antifungal agent widely used for the treatment of various fungal infections. This compound has garnered attention for its biological activity, pharmacokinetics, and therapeutic implications. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
This compound has the following chemical properties:
- Molecular Formula : C35D5H33Cl2N8O5
- Molecular Weight : 726.66 g/mol
- CAS Number : 1217524-77-0
- Purity : >95% (HPLC) .
Pharmacokinetics
The pharmacokinetic profile of this compound is crucial for understanding its biological activity. Studies indicate that Hydroxy Itraconazole is present in circulation at levels approximately twice those of the parent drug, Itraconazole. The pharmacokinetic parameters observed include:
- C_max (Maximum Concentration): Higher for OH-ITR compared to Itraconazole.
- T_max (Time to Maximum Concentration): Comparable between formulations.
- Half-life : Similar across different formulations, indicating consistent metabolism .
Table 1: Pharmacokinetic Parameters
| Parameter | Hydroxy Itraconazole | Itraconazole |
|---|---|---|
| C_max (μg/mL) | Higher | Lower |
| T_max (h) | Comparable | Comparable |
| Half-life (h) | Similar | Similar |
Biological Activity
This compound exhibits significant antifungal activity, primarily through its action as a triazole antifungal agent. It inhibits fungal cell membrane synthesis by targeting lanosterol 14α-demethylase, an enzyme critical for ergosterol biosynthesis. This mechanism is pivotal in treating systemic fungal infections.
Case Study: Efficacy in Clinical Settings
In a clinical study involving 30 male volunteers, the bioavailability of Hydroxy Itraconazole was assessed using an oral solution versus capsule formulations. The study found that the bioavailability of Hydroxy Itraconazole was enhanced when administered as an oral solution, with a reported increase of 35% compared to capsule formulations .
Analytical Methods
The quantification and analysis of this compound in biological samples have been facilitated by advanced analytical techniques such as UPLC-MS/MS. A study demonstrated a rapid method for simultaneous measurement of triazole antifungals in serum, highlighting the importance of using deuterated internal standards like this compound for accurate quantification .
Table 2: Analytical Performance Metrics
| Analyte | Average R² | Average LOD (μg/mL) | Measured LLOQ (μg/mL) |
|---|---|---|---|
| Hydroxyitraconazole | 0.99 | 0.02 | 0.1 |
| Itraconazole | 0.99 | 0.01 | 0.1 |
| Voriconazole | 0.99 | 0.02 | 0.1 |
Variability and Therapeutic Drug Monitoring
Variability in the levels of Hydroxy Itraconazole relative to its parent compound has been documented in numerous studies. A significant correlation was found between the concentrations of Itraconazole and Hydroxy Itraconazole in human samples, with OH-ITR levels typically exceeding those of ITZ . This variability underscores the importance of therapeutic drug monitoring (TDM) to optimize antifungal therapy and minimize adverse effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
